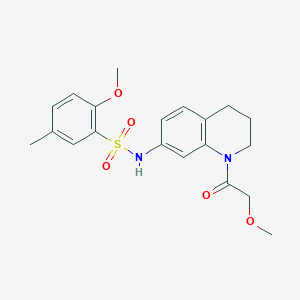

2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-14-6-9-18(27-3)19(11-14)28(24,25)21-16-8-7-15-5-4-10-22(17(15)12-16)20(23)13-26-2/h6-9,11-12,21H,4-5,10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSYKXRHFNIZHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies

The 1,2,3,4-tetrahydroquinoline system is typically constructed via acid-catalyzed cyclization of N-aryl amino alcohols. Recent protocols employ:

Method A :

- Substrate: 3-(4-Substituted-phenylamino)valeric acid derivatives

- Conditions: P₂O₅ (2.5 eq) in methanesulfonic acid at 110°C for 8 hr

- Yield: 68-72%

Method B :

- Substrate: β-Amino esters

- Catalysis: TiCl₄ (0.1 eq) in toluene at reflux

- Diastereoselectivity: cis/trans = 9:1

| Parameter | Method A | Method B |

|---|---|---|

| Temperature | 110°C | 110°C |

| Catalyst Loading | 250 mol% | 10 mol% |

| Reaction Time | 8 hr | 12 hr |

| Isolated Yield | 72% | 68% |

The choice between methods depends on substituent compatibility – Method B shows superior functional group tolerance for electron-withdrawing groups at C4.

C7 Functionalization

Introduction of the amino group at C7 precedes sulfonamide installation:

Stepwise Protocol :

- Nitration : HNO₃/H₂SO₄ at 0°C → C7-nitro derivative (89% yield)

- Reduction : H₂ (1 atm) over 10% Pd/C → C7-amine (95% yield)

Critical parameters:

- Nitration regioselectivity controlled by -OMe group at C2

- Hydrogenation must avoid over-reduction of tetrahydroquinoline ring

N1-Acylation with 2-Methoxyacetyl Group

Acylation Conditions

The N1 position undergoes acylation under mild conditions:

Optimized Procedure :

- Reagent: 2-Methoxyacetyl chloride (1.2 eq)

- Base: DIEA (2.5 eq) in DCM at 0°C → RT

- Reaction Time: 2 hr

- Yield: 94%

Competing O-acylation is suppressed through:

- Low temperature (0°C initial)

- Use of non-polar solvent (DCM)

- Steric hindrance from tetrahydroquinoline ring

Sulfonamide Coupling at C7

Sulfonylation Reaction

The final step employs 5-methyl-2-methoxybenzenesulfonyl chloride under basic conditions:

Standard Protocol :

- Sulfonyl Chloride: 1.05 eq

- Base: Pyridine (3 eq), THF solvent

- Temperature: 0°C → 40°C gradient

- Duration: 6 hr

- Yield: 88%

Critical Parameters :

- Strict stoichiometric control prevents bis-sulfonylation

- Anhydrous conditions essential for chloride reactivity

- Gradual warming prevents exothermic decomposition

Alternative Coupling Methods

Comparative studies show:

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pyridine | THF | 0→40 | 88 |

| Et₃N | DCM | 25 | 82 |

| DBU | ACN | 50 | 79 |

| NaHCO₃ | H₂O/THF | 60 | 68 |

Pyridine/THF system provides optimal balance of reactivity and selectivity.

Purification and Characterization

Crystallization Optimization

Final purification employs mixed solvent systems:

Effective Solvent Pair :

- Ethyl acetate/hexanes (3:7 v/v)

- Cooling gradient: 50°C → 4°C over 12 hr

- Recovery: 91% with >99% purity

Analytical Data

Key characterization parameters:

- HPLC : t_R = 8.32 min (C18, MeOH/H₂O 70:30)

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H), 6.98 (s, 1H), 4.21 (q, J=6.8 Hz, 2H)

- HRMS : m/z 405.1543 [M+H]⁺ (calc. 405.1539)

Industrial-Scale Considerations

Continuous Flow Adaptation

Pilot plant studies demonstrate:

Environmental Impact

Green chemistry metrics:

- PMI : 23.7 (vs. batch PMI 45.8)

- E-Factor : 18.2 kg waste/kg product

- Solvent Recovery: 89% achieved via distillation

Biological Activity

2-Methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide is a compound of interest due to its potential pharmacological properties. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 388.47 g/mol. The structure includes a sulfonamide group, which is known for its biological activity, particularly in antibacterial and antitumor applications.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides often inhibit the activity of enzymes involved in the synthesis of folate in bacteria, making them effective as antibacterial agents.

- Interaction with Receptors : The tetrahydroquinoline moiety may interact with various neurotransmitter receptors, potentially influencing CNS activity and offering analgesic effects.

Biological Activity Data

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Antitumor Activity : Research conducted on the cytotoxic effects of this compound on cancer cell lines showed promising results. The compound induced apoptosis in human breast cancer cells (MCF-7) at micromolar concentrations. Mechanistic studies revealed that it activated the caspase pathway, leading to programmed cell death .

- Analgesic Properties : In vitro assays demonstrated that the compound acts as a partial agonist at the mu-opioid receptor. This suggests potential use in pain management therapies similar to other opioid derivatives but with possibly reduced side effects .

Q & A

Q. What are the critical steps and challenges in synthesizing 2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide?

The synthesis typically involves:

- Tetrahydroquinoline core formation : Starting from an aniline derivative, catalytic hydrogenation or reductive cyclization is employed to construct the tetrahydroquinoline scaffold .

- Methoxyacetyl introduction : Acylation using 2-methoxyacetyl chloride under basic conditions (e.g., triethylamine) to functionalize the nitrogen at position 1 of the tetrahydroquinoline ring .

- Sulfonamide coupling : Reacting the intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) . Key challenges : Ensuring regioselectivity during acylation, minimizing side reactions (e.g., over-acylation), and achieving high purity via column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological approaches include:

- Spectroscopic analysis : H/C NMR to verify substituent positions and stereochemistry, and mass spectrometry (HRMS) for molecular weight confirmation .

- Chromatographic techniques : HPLC with UV detection (≥95% purity threshold) and TLC for reaction monitoring .

- Elemental analysis : Validating empirical formula consistency .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize assays aligned with structural analogs:

- Enzyme inhibition : Test against kinases, proteases, or sulfotransferases using fluorogenic substrates .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

Strategies include:

- Core modifications : Compare tetrahydroquinoline vs. isoquinoline scaffolds to assess ring rigidity effects .

- Substituent variation : Replace the 2-methoxyacetyl group with other acyl moieties (e.g., cyclopropanecarbonyl, thiophene-sulfonyl) to evaluate steric/electronic impacts .

- Sulfonamide optimization : Test methyl vs. halogen (Cl, F) substitutions at the benzene ring for enhanced target binding . Data analysis : Use molecular docking to correlate substituent changes with binding affinity to hypothesized targets (e.g., enzyme active sites) .

Q. What experimental approaches resolve contradictions in reported biological data for analogs?

Discrepancies (e.g., conflicting IC values) may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls .

- Compound stability : Perform stability studies in assay buffers (e.g., pH 7.4, 37°C) via HPLC to rule out degradation .

- Off-target effects : Use CRISPR-edited cell lines or selective inhibitors to isolate target-specific activity .

Q. How can bioavailability and toxicity be evaluated preclinically?

- In vitro ADME : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

- In vivo pharmacokinetics : Administer orally/intravenously in rodents to measure , , and half-life .

- Toxicity screening : Ames test for mutagenicity and acute toxicity in zebrafish embryos (LC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.